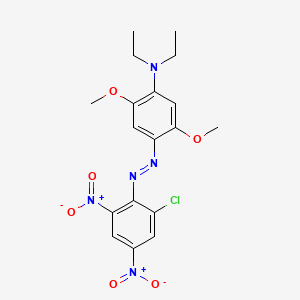
Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- is a complex organic compound known for its vibrant color and unique chemical properties. It is part of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in various industrial applications, particularly as a dye due to its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of chlorobenzene to produce 2-chloro-4,6-dinitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling the diazonium salt with N,N-diethyl-2,5-dimethoxyaniline under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperature and pH being critical parameters. The use of automated systems allows for precise monitoring and adjustment of these conditions, ensuring optimal production efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, hydrazines, and various substituted aromatic compounds .
Scientific Research Applications
Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and covalent binding to biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-chloro-4,6-dinitro-: Similar in structure but lacks the azo group, resulting in different chemical properties and applications.
Benzenamine, 4-((2,6-dichloro-4-nitrophenyl)azo)-N-(4-nitrophenyl)-: Another azo compound with different substituents, leading to variations in color and reactivity.
Uniqueness
Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its vibrant coloration make it particularly valuable in industrial and research applications .
Biological Activity
Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- (CAS Number: 81711-69-5) is an azo compound characterized by its unique chemical structure and potential biological activities. This compound features a complex arrangement that includes a dinitrophenyl group, which is known for its reactivity and potential toxicity. Understanding the biological activity of this compound is crucial for assessing its safety and applications in various fields, including pharmaceuticals and industrial chemistry.
The molecular formula of the compound is C18H20ClN5O6, with a molecular weight of 437.84 g/mol. The InChI Key for this compound is KEMVMBHOGQWFSN-UHFFFAOYSA-N. The LogP value of 5.75 indicates a high lipophilicity, suggesting potential bioaccumulation in biological systems .
Biological Activity Overview
The biological activity of azo compounds like Benzenamine derivatives can vary significantly based on their structure. Key areas of interest include:
Toxicological Considerations
Due to the presence of dinitro groups and the potential for metabolic activation leading to toxic metabolites, the toxicological profile of this compound warrants careful evaluation. Studies have shown that exposure to similar azo compounds can result in adverse effects such as:
- Skin Irritation : Contact with skin may lead to irritation or allergic reactions.
- Carcinogenic Potential : The metabolic conversion of azo dyes into aromatic amines has been linked to increased cancer risk in animal models.
Table 1: Summary of Toxicological Data
| Property | Value/Description |
|---|---|
| LogP | 5.75 |
| Potential Genotoxicity | Yes (due to aromatic amine release) |
| Skin Irritation | Possible |
| Carcinogenicity | Potential based on structural analogs |
Case Studies
- Azo Dyes and Antimicrobial Activity :
- Genotoxic Effects of Azo Compounds :
- Environmental Impact :
Properties
CAS No. |
81711-69-5 |
|---|---|
Molecular Formula |
C18H20ClN5O6 |
Molecular Weight |
437.8 g/mol |
IUPAC Name |
4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxyaniline |
InChI |
InChI=1S/C18H20ClN5O6/c1-5-22(6-2)14-10-16(29-3)13(9-17(14)30-4)20-21-18-12(19)7-11(23(25)26)8-15(18)24(27)28/h7-10H,5-6H2,1-4H3 |
InChI Key |
KEMVMBHOGQWFSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















